Cas no 60454-80-0 (5-{[2-({4,5-dihydroxy-2-(hydroxymethyl)-6-[(4a,5',6a,7-tetramethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-yl)oxy]tetrahydro-2H-pyran-3-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-3)
60454-80-0 structure
Product Name:5-{[2-({4,5-dihydroxy-2-(hydroxymethyl)-6-[(4a,5',6a,7-tetramethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-yl)oxy]tetrahydro-2H-pyran-3-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-3
CAS-Nr.:60454-80-0
MF:C50H80O22
MW:1033.1570186615
CID:1623341
PubChem ID:3042757
Update Time:2025-04-21
5-{[2-({4,5-dihydroxy-2-(hydroxymethyl)-6-[(4a,5',6a,7-tetramethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-yl)oxy]tetrahydro-2H-pyran-3-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-3 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-{[2-({4,5-dihydroxy-2-(hydroxymethyl)-6-[(4a,5',6a,7-tetramethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-yl)oxy]tetrahydro-2H-pyran-3-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-3
- LogP
- [(25R)-Spirost-5-en-3β-yl]4-O-(2-O-D-glucopyranosyl-3-O-D-xylopyranosyl-D-glucopyranosyl)-D-galactopyranoside
- 5-{[2-({4,5-dihydroxy-2-(hydroxymethyl)-6-[(4a,5',6a,7-tetramethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-yl)oxy]tetr
- Funkioside F
- 60454-80-0
- D-Galactopyranoside, (3-beta,25R)-spirost-5-en-3-yl O-D-glucopyranosyl-(1-2)-O-(D-xylopyranosyl-(1-3))-O-D-glucopyranosyl-(1-4)-
-
- Inchi: 1S/C50H80O22/c1-20-7-12-50(64-18-20)21(2)32-27(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(61)37(58)41(30(17-53)69-45)70-47-43(71-46-39(60)36(57)33(54)28(15-51)67-46)42(35(56)29(16-52)68-47)66-31-19-63-44(62)38(59)34(31)55/h5,20-21,23-47,51-62H,6-19H2,1-4H3
- InChI-Schlüssel: RVVQXLFEQMOKDT-UHFFFAOYSA-N
- Lächelt: O1C2(CCC(C)CO2)C(C)C2C1CC1C3CC=C4CC(CCC4(C)C3CCC12C)OC1C(C(C(C(CO)O1)OC1C(C(C(C(CO)O1)O)OC1COC(C(C1O)O)O)OC1C(C(C(C(CO)O1)O)O)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 1032.51412418g/mol
- Monoisotopenmasse: 1032.51412418g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 12
- Anzahl der Akzeptoren für Wasserstoffbindungen: 22
- Schwere Atomanzahl: 72
- Anzahl drehbarer Bindungen: 11
- Komplexität: 1900
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 30
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topologische Polaroberfläche: 335Ų
5-{[2-({4,5-dihydroxy-2-(hydroxymethyl)-6-[(4a,5',6a,7-tetramethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-yl)oxy]tetrahydro-2H-pyran-3-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-3 Verwandte Literatur
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
60454-80-0 (5-{[2-({4,5-dihydroxy-2-(hydroxymethyl)-6-[(4a,5',6a,7-tetramethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-yl)oxy]tetrahydro-2H-pyran-3-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-3) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge